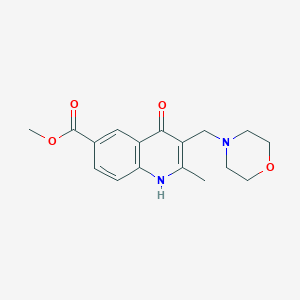![molecular formula C18H18N2O5 B5657597 Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate](/img/structure/B5657597.png)
Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group, a carbamoyl group, and a benzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate typically involves a multi-step process. One common method includes the nitration of methyl benzoate to introduce the nitro group, followed by the introduction of the carbamoyl group through a reaction with 2,4,6-trimethylphenyl isocyanate. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
化学反应分析
Types of Reactions
Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, solvents like ethanol or methanol.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Reduction: Methyl 3-amino-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoic acid and methanol.
科学研究应用
Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The carbamoyl group can form covalent bonds with nucleophilic sites on proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate can be compared with other nitrobenzoates and carbamoylbenzoates:
Methyl 3-nitrobenzoate: Lacks the carbamoyl group, making it less reactive in certain biochemical assays.
Methyl 5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate: Lacks the nitro group, reducing its potential for redox reactions.
Methyl 3-amino-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate: The amino group provides different reactivity and potential for hydrogen bonding.
The unique combination of the nitro and carbamoyl groups in this compound gives it distinct chemical and biological properties, making it valuable for various applications.
属性
IUPAC Name |
methyl 3-nitro-5-[(2,4,6-trimethylphenyl)carbamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-10-5-11(2)16(12(3)6-10)19-17(21)13-7-14(18(22)25-4)9-15(8-13)20(23)24/h5-9H,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHAFTKCDDPTPIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-amino-2-methoxyphenyl)methyl]-3-methoxyaniline](/img/structure/B5657519.png)
![3-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4-piperidinyl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5657520.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-2-(4-chlorobenzyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B5657532.png)
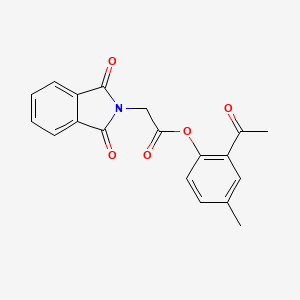
![[(3R,4S)-3-amino-4-propylpyrrolidin-1-yl]-(4-chloro-1-methylpyrrol-2-yl)methanone](/img/structure/B5657537.png)
![1-(cyclobutylcarbonyl)-N-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5657552.png)
![1-[(3-bromo-4-fluorophenyl)methyl]-4-methylpiperazine](/img/structure/B5657558.png)
![1-{[3-(azepan-1-ylcarbonyl)phenyl]sulfonyl}-4-methyl-1,4-diazepane](/img/structure/B5657561.png)
![N-[4-(tert-butylamino)-2-oxochromen-3-yl]acetamide](/img/structure/B5657563.png)
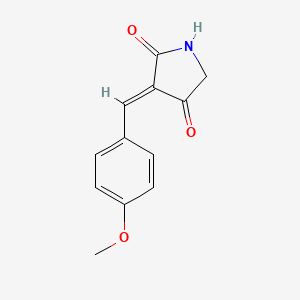
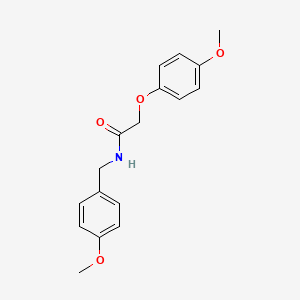
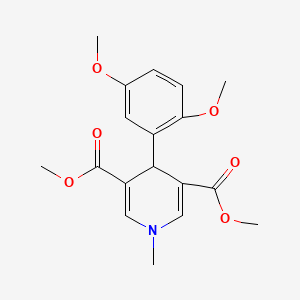
![2-(2-methoxyethyl)-9-[(3-methyl-1H-pyrazol-1-yl)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5657584.png)
